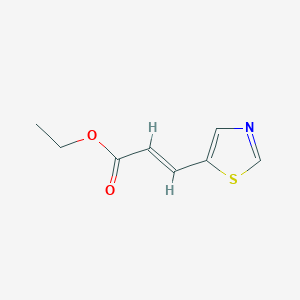

Ethyl (E)-3-(thiazol-5-yl)acrylate

CAS No.:

Cat. No.: VC13618598

Molecular Formula: C8H9NO2S

Molecular Weight: 183.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO2S |

|---|---|

| Molecular Weight | 183.23 g/mol |

| IUPAC Name | ethyl (E)-3-(1,3-thiazol-5-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h3-6H,2H2,1H3/b4-3+ |

| Standard InChI Key | ZHDWGLWIAHGRFQ-ONEGZZNKSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=CN=CS1 |

| SMILES | CCOC(=O)C=CC1=CN=CS1 |

| Canonical SMILES | CCOC(=O)C=CC1=CN=CS1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl (E)-3-(thiazol-5-yl)acrylate consists of two primary functional groups: an ethyl acrylate moiety and a thiazole heterocycle. The acrylate group features a conjugated double bond in the E-configuration, which imposes rigidity and planar geometry on the molecule. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms, is substituted at the 5-position, creating a distinct electronic environment that influences intermolecular interactions .

The compound’s IUPAC name, ethyl (E)-3-(thiazol-5-yl)acrylate, explicitly defines its structure. The SMILES notation further clarifies the spatial arrangement, with the acrylate’s carbonyl group () connected to an ethyl ester () and a trans-configured double bond () adjacent to the thiazole ring .

Crystallographic and Spectroscopic Data

X-ray crystallography of related thiazole derivatives reveals that the sulfur atom in the thiazole ring participates in non-bonding interactions with adjacent nitrogen atoms, stabilizing specific conformations . Nuclear magnetic resonance (NMR) spectroscopy data for Ethyl (E)-3-(thiazol-5-yl)acrylate includes distinct signals for the ethyl group ( 1.15–1.45 ppm for methyl protons) and the thiazole’s aromatic protons ( 7.08–8.75 ppm) . Mass spectrometry confirms the molecular ion peak at 183.23 .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1431304-39-0, 1967005-05-5* | |

| Molecular Formula | ||

| Molecular Weight | 183.23 g/mol | |

| Purity | 97% | |

| Storage Conditions | Sealed, 2–8°C |

*Discrepancy in CAS numbers may reflect regional registration variances.

Synthetic Pathways and Optimization

Multi-Step Synthesis from Acetophenone Derivatives

The synthesis of Ethyl (E)-3-(thiazol-5-yl)acrylate, as detailed by Jikido et al. (2021), begins with functionalization of acetophenone precursors . A representative route involves:

-

Bromination: Treatment of 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone with phenyltrimethylammonium tribromide yields a brominated intermediate.

-

Thiazole Ring Formation: Reaction with thiourea in ethanol at 65–75°C forms the 2-aminothiazole core.

-

Acetylation: Protection of the amine group using acetic anhydride facilitates subsequent functionalization.

-

Mannich Reaction: Introduction of a pyrrolidine moiety via microwave-assisted condensation with formaldehyde and acetic anhydride.

-

Deprotection and Coupling: Alkaline hydrolysis removes the acetyl group, followed by nucleophilic aromatic substitution with 4,6-dichloropyrimidine to install the acrylate ester .

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Phenyltrimethylammonium tribromide, THF, rt | 57% |

| Thiazole Formation | Thiourea, ethanol, 65–75°C | 57% |

| Mannich Reaction | Microwave, 170°C, 30 min | 83% |

Stereochemical Control

The E-configuration of the acrylate double bond is preserved using sterically hindered bases during esterification. Polar solvents like tetrahydrofuran (THF) favor the trans geometry by stabilizing transition states through dipole interactions .

Chemical Reactivity and Mechanistic Insights

Role as a Michael Acceptor

The α,β-unsaturated ester in Ethyl (E)-3-(thiazol-5-yl)acrylate acts as a Michael acceptor, undergoing nucleophilic additions with amines, thiols, and enolates. For example, in the synthesis of M3 receptor modulators, the acrylate reacts with piperazine derivatives via aza-Michael addition, forming carbon-nitrogen bonds critical for biological activity .

Pharmacological Applications

M3 Muscarinic Acetylcholine Receptor Modulation

Ethyl (E)-3-(thiazol-5-yl)acrylate serves as a precursor to N-pyrimidyl/pyridyl-2-thiazolamine derivatives, which act as positive allosteric modulators (PAMs) of the M3 receptor. Compound 3g, derived from this acrylate, demonstrates a 12-fold potency increase in vitro and exceptional subtype selectivity over M2 and M4 receptors .

Mechanism of Action:

-

Allosteric Binding: The thiazole ring engages in sulfur–nitrogen interactions with receptor residues, stabilizing an active conformation.

-

Cooperative Effects: Enhances acetylcholine binding affinity without direct agonist activity, reducing off-target effects .

In Vivo Efficacy

In rat bladder smooth muscle models, 3g significantly potentiates carbachol-induced contractions, validating its therapeutic potential for overactive bladder syndrome. Pharmacokinetic studies show favorable oral bioavailability () and half-life () .

Future Directions and Research Opportunities

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiazole’s 5-position substituents to optimize receptor selectivity.

-

Materials Science Applications: Exploration of acrylate-thiazole copolymers for organic electronics.

-

Toxicological Profiling: Long-term in vivo studies to assess chronic exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume